molecular formula C17H17ClN2O3S B2785072 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide CAS No. 941932-92-9

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide

カタログ番号 B2785072
CAS番号: 941932-92-9
分子量: 364.84
InChIキー: SRIQLCZLRHQEHD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide, also known as COTI-2, is a small molecule therapeutic agent that has been developed for cancer treatment. It is a potent inhibitor of mutant p53 proteins, which are commonly found in various types of cancer cells.

作用機序

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide works by binding to mutant p53 proteins and restoring their normal function. Mutant p53 proteins are commonly found in cancer cells and are associated with tumor growth, metastasis, and resistance to therapy. This compound selectively targets mutant p53 proteins without affecting the normal p53 protein, which is essential for normal cell function and DNA repair.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor size and growth. It also enhances the sensitivity of cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy agent. This compound has a good safety profile, with no significant toxic effects observed in preclinical studies.

実験室実験の利点と制限

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide has several advantages for lab experiments, including its high potency and selectivity for mutant p53 proteins, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its good safety profile. However, there are also limitations to using this compound in lab experiments, such as the need for specialized equipment and expertise to synthesize and purify the compound, and the limited availability of the compound for research purposes.

将来の方向性

There are several future directions for research on N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide, including the development of more efficient synthesis methods to increase the yield and purity of the compound, the optimization of dosing and administration schedules for combination therapy with chemotherapy and radiation therapy, and the evaluation of this compound in clinical trials for various types of cancer. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound in humans.

合成法

The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 4-methylbenzoyl chloride, followed by reduction of the resulting nitro compound using palladium on carbon and hydrogen gas. The final product is obtained after purification by column chromatography. This synthesis method has been optimized to achieve high purity and yield of this compound.

科学的研究の応用

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide has been extensively studied in preclinical models of various types of cancer, including breast, lung, colon, and pancreatic cancer. It has shown promising results in inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and reducing tumor size in animal models. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy agent.

特性

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-12-3-5-13(6-4-12)17(21)19-14-7-8-15(18)16(11-14)20-9-2-10-24(20,22)23/h3-8,11H,2,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIQLCZLRHQEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。